Tert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate
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Description
The compound “Tert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate” is a complex organic molecule. It seems to be related to other compounds such as “(3R,6S)-5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid” and "(3S,6S)-5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid" .
Scientific Research Applications
Synthesis and Chemical Space Exploration
Tert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate is a compound of interest in synthetic organic chemistry for its potential applications in the exploration of novel chemical spaces. Meyers et al. (2009) describe efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, showcasing the potential for this compound and related intermediates to serve as a basis for further selective derivations on azetidine and cyclobutane rings. This provides a convenient entry point to compounds that access chemical spaces complementary to piperidine ring systems, highlighting its utility in synthesizing novel compounds (Meyers et al., 2009).
Advancements in Piperidine Derivatives
The research by Moskalenko and Boev (2014) further underscores the versatility of related structures in the synthesis of piperidine derivatives fused to a tetrahydrofuran ring. Their work demonstrates the intramolecular nucleophilic opening of the oxirane ring, leading to N-substituted hexahydrofuro[2,3-c]pyridine derivatives, which are significant in medicinal chemistry for their potential bioactive properties (Moskalenko & Boev, 2014).
Spirocyclic Compound Synthesis
Further research into spirocyclic compounds involving this compound analogs was conducted by Moskalenko and Boev (2012), focusing on the reaction with N,N-dimethylformamide dimethyl acetal. Their findings contribute to the general procedure for synthesizing spirocyclic 3-oxotetrahydrofurans, which are precursors to potentially biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
Enantiomerically Pure Compounds
The work by Maton et al. (2010) describes an efficient scalable route to synthesize enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. This research signifies the improvements in synthesizing such compounds with high enantiomeric purity, critical for pharmaceutical applications (Maton et al., 2010).
Properties
IUPAC Name |
tert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-9(2,3)15-8(13)11-4-7(12)10(5-11)6-14-10/h7,12H,4-6H2,1-3H3/t7-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQIEHCSFGYEJA-GMSGAONNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@]2(C1)CO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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